tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1909348-40-8
VCID: VC4581012
InChI: InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2
Molecular Formula: C15H28N2O3
Molecular Weight: 284.4

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate

CAS No.: 1909348-40-8

Cat. No.: VC4581012

Molecular Formula: C15H28N2O3

Molecular Weight: 284.4

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate - 1909348-40-8

Specification

CAS No. 1909348-40-8
Molecular Formula C15H28N2O3
Molecular Weight 284.4
IUPAC Name tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate
Standard InChI InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Standard InChI Key AAXRPFMXELQDEB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2

Introduction

tert-Butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is a chemical compound used primarily in research and development, particularly in the field of organic chemistry and pharmaceuticals. This compound is synthesized and sold by various manufacturers, including Enamine Ltd., for use in experimental settings .

General Synthesis Approach

In general, the synthesis of carbamate compounds involves the reaction of an amine with a carbamate precursor, often in the presence of a catalyst or base. For piperidine derivatives, this might involve protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group before further modification.

Applications in Research

This compound is primarily used in research settings for the development of new pharmaceuticals or as an intermediate in organic synthesis. Its structure suggests potential applications in medicinal chemistry, particularly in the design of molecules targeting biological receptors or enzymes.

Biological Activity

While specific biological activity data for tert-Butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is limited, compounds with similar structures have shown promise in various biological assays. For example, piperidine derivatives are known to interact with neurotransmitter transporters and other biological targets .

Safety and Handling

As with any chemical compound, handling tert-Butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate requires proper safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for specific guidance on handling, storage, and disposal.

Safety Data Sheet Information

  • Hazard Information: Specific hazards are not detailed in the available literature, but general precautions for handling organic compounds should be followed.

  • Storage Conditions: Room temperature is recommended for storage.

Data Table: Compound Information

PropertyValue
CAS Number1909348-40-8
IUPAC Nametert-Butyl (2-(piperidin-4-yl)tetrahydro-2H-pyran-4-yl)carbamate
InChI Code1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
InChI KeyAAXRPFMXELQDEB-UHFFFAOYSA-N
Molecular FormulaC15H28N2O3
Physical FormPowder
Storage ConditionsRoom temperature

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